molecular formula C7H14INO B12435884 4-(3-Iodopropyl)morpholine

4-(3-Iodopropyl)morpholine

Cat. No.: B12435884
M. Wt: 255.10 g/mol
InChI Key: LLNMNNABUOJSNQ-UHFFFAOYSA-N
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Description

4-(3-Iodopropyl)morpholine is an organic compound with the molecular formula C7H14INO It is a morpholine derivative where an iodine atom is attached to the third carbon of a propyl chain, which is in turn connected to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodopropyl)morpholine typically involves the reaction of morpholine with 1,3-diiodopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the 1,3-diiodopropane, displacing an iodine atom and forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodopropyl)morpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 4-propylmorpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include 4-(3-azidopropyl)morpholine, 4-(3-thiocyanatopropyl)morpholine, and 4-(3-methoxypropyl)morpholine.

    Oxidation: Products include this compound N-oxide.

    Reduction: The major product is 4-propylmorpholine.

Scientific Research Applications

4-(3-Iodopropyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a radiolabeling agent for tracking biological processes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Iodopropyl)morpholine depends on its specific application. In biological systems, it may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity.

Comparison with Similar Compounds

4-(3-Iodopropyl)morpholine can be compared with other morpholine derivatives, such as:

    4-(3-Chloropropyl)morpholine: Similar structure but with a chlorine atom instead of iodine. It is less reactive due to the lower electronegativity of chlorine.

    4-(3-Bromopropyl)morpholine: Contains a bromine atom, which is more reactive than chlorine but less than iodine.

    4-(3-Fluoropropyl)morpholine: Contains a fluorine atom, which is the least reactive among the halogens but can form strong hydrogen bonds.

The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C7H14INO

Molecular Weight

255.10 g/mol

IUPAC Name

4-(3-iodopropyl)morpholine

InChI

InChI=1S/C7H14INO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2

InChI Key

LLNMNNABUOJSNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCI

Origin of Product

United States

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